molecular formula C13H19BrO2Si B8264134 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde

Cat. No.: B8264134
M. Wt: 315.28 g/mol
InChI Key: NLIPLUQJGFXFDG-UHFFFAOYSA-N
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Description

5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde: is an organic compound that features a bromine atom, a tert-butyldimethylsilyl group, and an aldehyde functional group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde typically involves the protection of the hydroxyl group on a brominated benzaldehyde derivative using tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar protection strategies used in laboratory synthesis. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products:

    Oxidation: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzoic acid.

    Reduction: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde would depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

    5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: This compound features a pyrimidine ring instead of a benzene ring but has similar functional groups.

    5-Bromo-2-((tert-butyldimethylsilyl)oxy)thiazole: This compound contains a thiazole ring and shares the tert-butyldimethylsilyl and bromine functional groups.

Uniqueness: The uniqueness of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)benzaldehyde lies in its combination of functional groups attached to a benzene ring, which provides distinct reactivity patterns compared to its pyrimidine and thiazole analogs. The presence of the aldehyde group also offers additional synthetic versatility.

Properties

IUPAC Name

5-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPLUQJGFXFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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